molecular formula C8H7BClF3O3 B14765972 (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14765972
M. Wt: 254.40 g/mol
InChI Key: JBSOWQURACICNB-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-methoxy-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent quality control measures ensures consistent production.

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used.

    Bases: Potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.

Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It plays a role in the synthesis of potential drug candidates, particularly in oncology and infectious diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action for (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-withdrawing trifluoromethyl group, which enhances the reactivity of the boronic acid.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-Methoxyphenylboronic acid

Comparison: (2-Chloro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both chloro and methoxy substituents, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to its analogs.

Properties

Molecular Formula

C8H7BClF3O3

Molecular Weight

254.40 g/mol

IUPAC Name

[2-chloro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClF3O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3

InChI Key

JBSOWQURACICNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C(F)(F)F)OC)(O)O

Origin of Product

United States

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